molecular formula C13H20F2O4 B592188 tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate CAS No. 1092693-73-6

tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate

Cat. No.: B592188
CAS No.: 1092693-73-6
M. Wt: 278.296
InChI Key: ADENAGIXOIHEFR-UHFFFAOYSA-N
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Properties

IUPAC Name

tert-butyl 2,2-difluoro-3-(2-methylprop-2-enoyloxy)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20F2O4/c1-7-9(18-10(16)8(2)3)13(14,15)11(17)19-12(4,5)6/h9H,2,7H2,1,3-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADENAGIXOIHEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(=O)OC(C)(C)C)(F)F)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733251
Record name tert-Butyl 2,2-difluoro-3-[(2-methylacryloyl)oxy]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092693-73-6
Record name tert-Butyl 2,2-difluoro-3-[(2-methylacryloyl)oxy]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 25 mL reactor was charged with 1.50 g (5.6 mmol) of t-butyl 2,2-difluoro-3-hydroxypentanoate and 15 mL of chloroform, 10 mg of NONFLEX MBP, 1.17 g (11.2 mmol, 2 eq) of methacrylic chloride, and 0.87 g (8.6 mmol, 1.5 eq) of triethylamine, followed by stirring at 55° C. for 24 hr. Then, 15 mL of water was added, followed by extraction with chloroform one time. The obtained organic layer was washed with saturated sodium hydrogencarbonate and water, followed by removal of water with magnesium sulfate. After conducting filtration, chloroform was distilled off, thereby obtaining 1.57 g of the target 1-(t-butoxycarbonyl)-1,1-difluoro-2-butyl methacrylate. Upon this, purity was 58%, and yield was 58%.
Name
t-butyl 2,2-difluoro-3-hydroxypentanoate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

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